molecular formula C18H32N2O B14634906 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- CAS No. 56253-84-0

3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro-

Cat. No.: B14634906
CAS No.: 56253-84-0
M. Wt: 292.5 g/mol
InChI Key: VXODVNHASCKVEA-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a dodecyl group attached to the nitrogen atom of the pyridine ring, and it exists in a 1,4-dihydro form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- typically involves the reaction of 3-pyridinecarboxylic acid with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridinecarboxamide derivative.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridinecarboxamide derivatives, while reduction results in fully saturated amides.

Scientific Research Applications

3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-pyridone-3-carboxamide: This compound is similar in structure but contains a methyl group instead of a dodecyl group.

    1-Benzyl-1,4-dihydronicotinamide: Another related compound with a benzyl group attached to the nitrogen atom.

Uniqueness

3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is unique due to the presence of the long dodecyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

56253-84-0

Molecular Formula

C18H32N2O

Molecular Weight

292.5 g/mol

IUPAC Name

1-dodecyl-4H-pyridine-3-carboxamide

InChI

InChI=1S/C18H32N2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-13-17(16-20)18(19)21/h12,15-16H,2-11,13-14H2,1H3,(H2,19,21)

InChI Key

VXODVNHASCKVEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=CCC(=C1)C(=O)N

Origin of Product

United States

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